

Application Notes: Synthesis of 5-Ethyl-2-Pyridineethanol

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Compound of Interest

Compound Name: **5-Ethyl-2-Pyridineethanol**

Cat. No.: **B019831**

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Introduction

5-Ethyl-2-Pyridineethanol (CAS: 5223-06-3; Molecular Formula: C₉H₁₃NO) is a crucial chemical intermediate in the pharmaceutical industry.^[1] It is most notably utilized as a key building block in the synthesis of Pioglitazone, an orally-active thiazolidinedione drug used for treating type 2 diabetes by improving glycemic control.^[2] Its unique pyridine structure and bifunctional nature make it a valuable precursor for creating more complex molecules in drug development and agrochemical research.^{[3][4]} These notes provide a representative protocol for its synthesis from the precursor 5-ethyl-2-methylpyridine.

Synthesis Pathway Overview

The synthesis of **5-Ethyl-2-Pyridineethanol** is achieved through a base-catalyzed condensation reaction. The precursor, 5-ethyl-2-methylpyridine (also known as 5-ethyl-2-picoline), possesses an activated methyl group that can be functionalized.^[5] In this process, 5-ethyl-2-methylpyridine is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) under heat and pressure. The base facilitates the deprotonation of the methyl group, initiating the addition of a hydroxymethyl (-CH₂OH) unit to form the target 2-hydroxyethyl side chain.

Experimental Protocol

Disclaimer: This protocol is a representative example adapted from general procedures for similar chemical transformations.^[6] It must be carried out by trained personnel in a suitable chemical laboratory. A thorough risk assessment should be performed before commencing any experimental work.

3.1 Materials and Equipment

- Equipment:
 - High-pressure stainless steel autoclave (reactor) with stirring and temperature control
 - Distillation apparatus for atmospheric and vacuum distillation
 - Standard laboratory glassware (beakers, flasks, graduated cylinders)
 - Magnetic stirrer and heating mantle
 - Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (e.g., nitrile)
- Reagents: See Table 1 for details.

3.2 Reagent Data

| Reagent Name | Precursor/Reagent | CAS Number | Molecular Wt. (g/mol) | Sample Molar Eq. |
|--------------------------|-------------------|------------|-----------------------|------------------|
| 5-Ethyl-2-methylpyridine | Starting Material | 104-90-5 | 121.18 | 1.0 |
| Paraformaldehyde | Reagent | 30525-89-4 | (30.03)n | 1.1 |
| Triethylamine | Base Catalyst | 121-44-8 | 101.19 | 0.1 |
| Deionized Water | Solvent | 7732-18-5 | 18.02 | N/A |

Table 1: Properties and suggested molar equivalents for reagents.

3.3 Synthesis Procedure

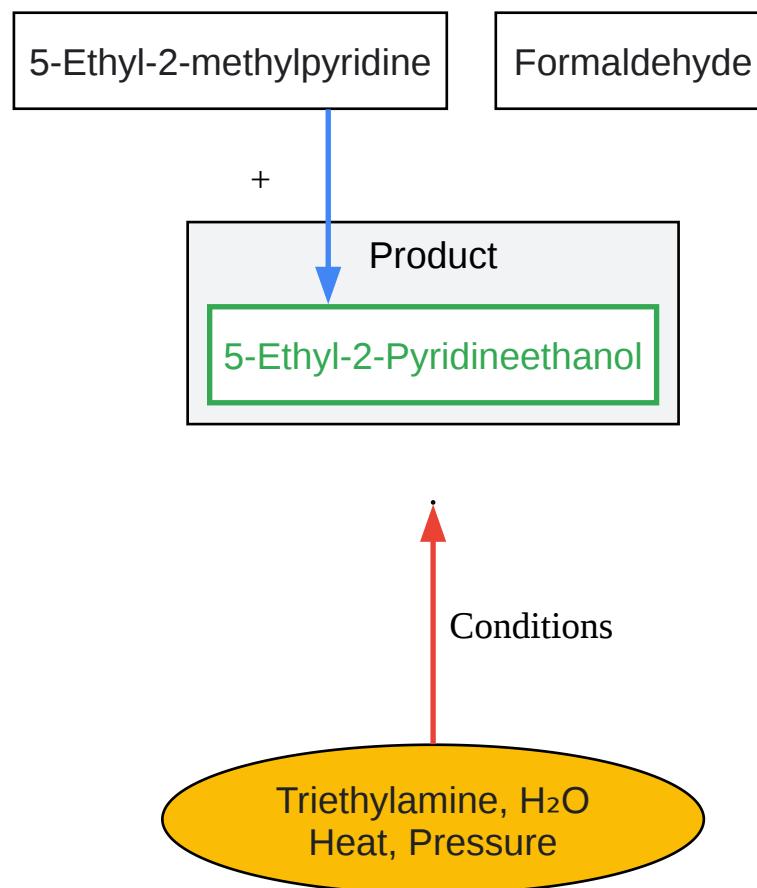
- **Reactor Charging:** In a fume hood, charge the stainless steel autoclave with 5-ethyl-2-methylpyridine (1.0 eq), paraformaldehyde (1.1 eq), triethylamine (0.1 eq), and deionized water (approx. 2-3 mL per gram of starting material).
- **Reaction:** Seal the autoclave according to the manufacturer's instructions. Begin stirring and heat the reaction mixture to 140-160 °C. Maintain this temperature for 2-4 hours. The internal pressure will rise during the reaction.[7]
- **Cool Down:** After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Vent any remaining pressure safely in a fume hood.
- **Work-up:** Carefully open the reactor and transfer the liquid reaction mixture to a round-bottom flask.
- **Removal of Volatiles:** Set up a distillation apparatus. Remove the triethylamine and any unreacted 5-ethyl-2-methylpyridine under reduced pressure.
- **Product Purification:** Purify the remaining crude product by vacuum distillation. Collect the fraction corresponding to **5-Ethyl-2-Pyridineethanol**. Refer to Table 2 for physical properties.

3.4 Product and Reaction Data

| Parameter | Value / Description |
|-----------------------|---|
| Reaction Temperature | 140 - 160 °C |
| Reaction Time | 2 - 4 hours |
| Product Appearance | Colorless to yellow solid or viscous liquid[2] |
| Product Molecular Wt. | 151.21 g/mol [1] |
| Product Boiling Point | Approx. 110-115 °C at 1 mmHg (literature value) |
| Expected Yield | 70-85% (variable, requires optimization) |

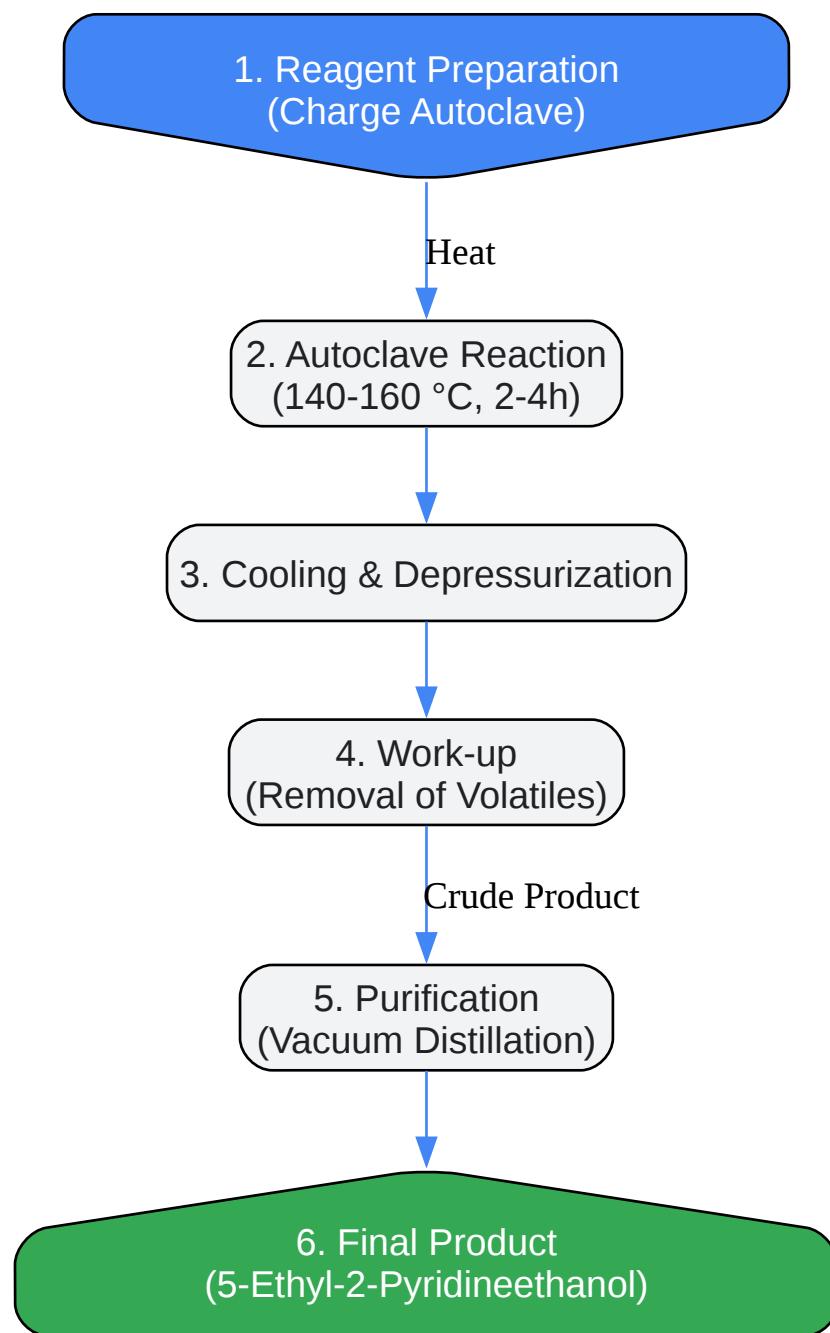
Table 2: Key reaction parameters and product characteristics.

Visualization



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Caption: Chemical reaction scheme for the synthesis.

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